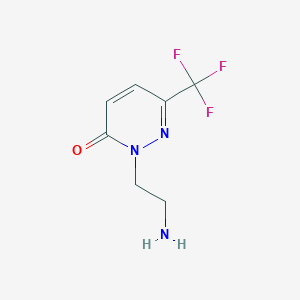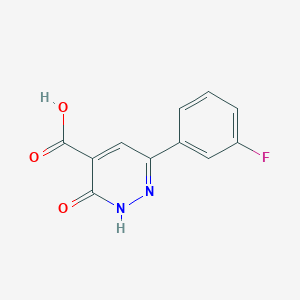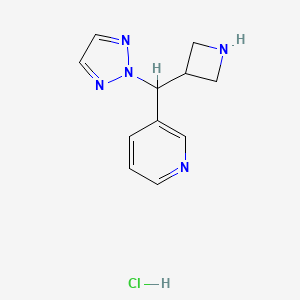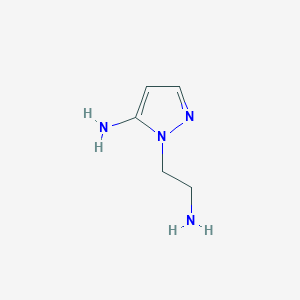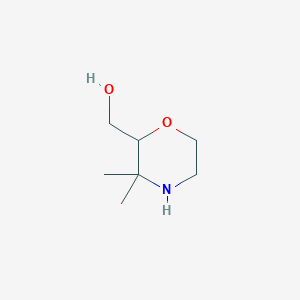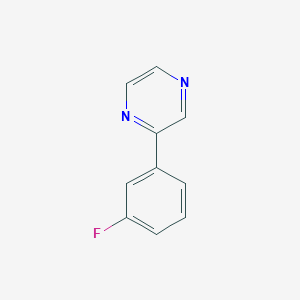
2-(3-Fluorophenyl)pyrazine
Descripción general
Descripción
2-(3-Fluorophenyl)pyrazine is a compound that falls under the category of pyrazines . Pyrazines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound has a molecular formula of C10H7FN2 and an average mass of 174.174 Da .
Molecular Structure Analysis
The molecular structure of 2-(3-Fluorophenyl)pyrazine consists of a pyrazine ring attached to a fluorophenyl group . Pyrazine is a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed . The fluorophenyl group is a phenyl ring with a fluorine atom attached.Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis and Crystal Structures of Pyrazolines : Research demonstrates the synthesis of pyrazole compounds through the condensation of chalcones with hydrazine hydrate, highlighting their potential in structural chemistry and materials science. The study provides insights into the molecular structures and dihedral angles of these compounds, contributing to the understanding of their chemical properties (Loh et al., 2013).
Photovoltaic Applications
Polymer Photovoltaic Applications : A study focused on the synthesis of polymers incorporating 2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine units for enhanced photovoltaic applications, exploring their optical and electrochemical properties. This research contributes to the development of materials with decreased band-gaps, potentially improving the efficiency of solar cells (Ji-Cheng Li et al., 2010).
Molecular Structure and Docking Studies
Molecular Docking Study of Pyrazoline : The synthesis and characterization of a specific pyrazoline compound was accompanied by a detailed study of its molecular structure using the Density Functional Theory (DFT) method. This research extends its implications to antiviral activities, providing a foundation for the development of new drugs targeting diseases like non-small cell lung cancer (Sathish et al., 2018).
Fluorophores and Luminescence
Pyrazine-Based Fluorophores : Exploration of push-pull pyrazine fluorophores for their optical absorption and emission properties in various solvents has been conducted, suggesting potential applications in organic electronics and photonics. This study evaluates the impact of electron-donating groups and conjugated systems on the intramolecular charge transfer and solvatochromism, offering insights into designing efficient emissive materials (Hoffert et al., 2017).
Anticancer Activity
Anticancer Activity of Pyrazine Derivatives : A novel 3,4-dihydropyrrolo[1,2-a]pyrazine derivative exhibited significant anticancer activity against prostate and breast cancer cells, highlighting the potential of pyrazine derivatives in developing new anticancer agents. This compound not only inhibited cell viability but also induced apoptosis, suggesting a promising direction for cancer therapy research (Seo et al., 2019).
Safety And Hazards
While the specific safety and hazards of 2-(3-Fluorophenyl)pyrazine are not clearly mentioned in the retrieved papers, general safety measures for handling similar chemical compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Direcciones Futuras
Pyrrolopyrazine, a related compound to 2-(3-Fluorophenyl)pyrazine, has been identified as an attractive scaffold for drug discovery research . Moreover, a furazano[3,4-b]pyrazine named BAM15 has been found to suppress breast cancer growth and proliferation, indicating potential future directions for the development of pyrazine derivatives in medical applications .
Propiedades
IUPAC Name |
2-(3-fluorophenyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPQKKQDFJTSBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1489357.png)
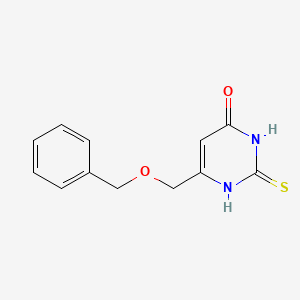
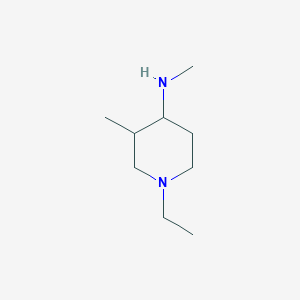
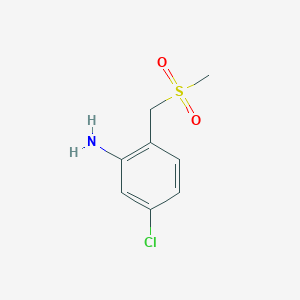
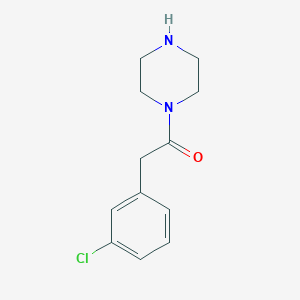
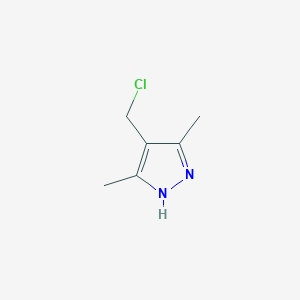
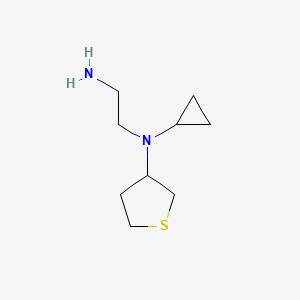
![4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1489372.png)
![3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1489373.png)
